3-Benzyl-4-oxo-4-(phenylamino)butanoic acid
Overview
Description
3-Benzyl-4-oxo-4-(phenylamino)butanoic acid is an organic compound with the molecular formula C10H11NO3 It is known for its unique structure, which includes a benzyl group, a ketone, and a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-4-oxo-4-(phenylamino)butanoic acid typically involves the reaction of succinic anhydride with aniline in the presence of a solvent such as toluene. The reaction is carried out at elevated temperatures, around 110°C, and the product is isolated by filtration and washing with ether . Another method involves the use of montmorillonite K-10 as a catalyst in tetrachloromethane at 76°C for 12 hours .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-4-oxo-4-(phenylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as N-bromophthalimide in aqueous acetic acid medium.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The phenylamino group can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: N-bromophthalimide in aqueous acetic acid at 30°C.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: The major products include oxidized derivatives of the original compound, such as carboxylic acids.
Reduction: Reduced forms of the compound, such as alcohols.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
3-Benzyl-4-oxo-4-(phenylamino)butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Benzyl-4-oxo-4-(phenylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
- 4-Oxo-4-(phenylamino)butanoic acid
- 4-Anilino-4-oxobutanoic acid
- N-Phenylsuccinamidic acid
Comparison: 3-Benzyl-4-oxo-4-(phenylamino)butanoic acid is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties compared to similar compounds. The benzyl group enhances the compound’s lipophilicity and may influence its reactivity and biological activity. In contrast, similar compounds without the benzyl group may exhibit different solubility, stability, and reactivity profiles .
Properties
IUPAC Name |
4-anilino-3-benzyl-4-oxobutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16(20)12-14(11-13-7-3-1-4-8-13)17(21)18-15-9-5-2-6-10-15/h1-10,14H,11-12H2,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTILEMBPYSAIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)C(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.